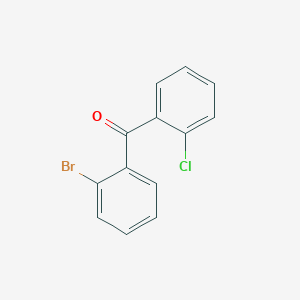

2-溴-2'-氯苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-2'-chlorobenzophenone is a brominated and chlorinated organic compound that is not directly discussed in the provided papers. However, the papers do discuss various bromophenols and their properties, which can be related to the chemical structure and reactivity of 2-Bromo-2'-chlorobenzophenone. Bromophenols are compounds that contain bromine and phenol groups, and they are known to be present in marine organisms and used in industrial applications such as flame retardants . They can also be involved in various chemical reactions, including those that affect cellular signaling .

Synthesis Analysis

The synthesis of brominated compounds like 2-Bromo-2'-chlorobenzophenone can be inferred from the literature on related bromophenols. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized based on spectroscopic evidence . Another study discusses the formation of bromophenols through the chlorination of water containing bromide ion and phenol . Additionally, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans is catalyzed by trace amounts of copper, suggesting a potential synthetic route for related bromophenols .

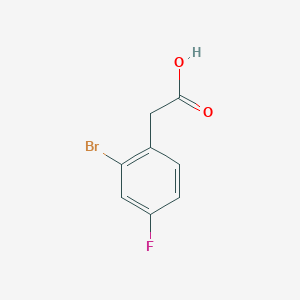

Molecular Structure Analysis

The molecular structure of bromophenols can be complex, as indicated by the purification of a bromophenol from the red alga Polyopes lancifolia, which was identified as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether . The structure of 2-Bromo-2'-chlorobenzophenone would similarly include bromine and chlorine substituents on a benzophenone backbone, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions. For example, the photoreaction mechanisms of 2-bromophenols have been studied, showing that they can produce different compounds upon exposure to light . The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated compounds, which can be compared to the behavior of chlorophenols . These studies suggest that 2-Bromo-2'-chlorobenzophenone could also participate in similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols can vary depending on their specific structure. For instance, the alpha-glucosidase inhibitory activity of a purified bromophenol from red algae indicates potential nutraceutical applications for managing type 2 diabetes . The presence of bromophenols in water samples and their potential estrogenic effects highlight the importance of understanding their environmental impact and behavior . These properties could be relevant to 2-Bromo-2'-chlorobenzophenone, especially in terms of its stability, reactivity, and potential biological activity.

科学研究应用

有机合成

2-溴-2'-氯苯甲酮用作有机合成中的试剂 . 它是多种有机化合物合成中的重要中间体 .

实验教学

羰基化合物的α-溴化反应,如2-溴-2'-氯苯甲酮,是有机化学领域中的重要课题。 该反应用于实验教学,帮助学生理解有机反应原理 .

药物合成

2-溴-2'-氯苯甲酮用作合成药物苯甲卓的先驱体 . 它也是苯甲卓的活性代谢产物 .

农药合成

从溴代苯乙酮衍生的α-溴化产物,例如2-溴-2'-氯苯甲酮,在农药生产中得到广泛应用 .

气相色谱和液相色谱分析

虽然此应用与1-溴-2-氯苯更为相关,但值得一提的是,像2-溴-2'-氯苯甲酮这样的溴化和氯化化合物可以潜在地用于气相色谱和液相色谱分析 .

异喹啉合成

2-氯苯甲酮是一种结构类似于2-溴-2'-氯苯甲酮的化合物,已被用于异喹啉的合成 . 2-溴-2'-氯苯甲酮有可能以类似的方式使用。

作用机制

Target of Action

Similar compounds are known to interact with various cellular components, such as proteins and enzymes, which can influence their function .

Mode of Action

It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom can be transferred to a target molecule, altering its structure and function .

Biochemical Pathways

Brominated compounds can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways within the cell.

Pharmacokinetics

The compound’s molecular weight (29556 g/mol) and other physical properties such as density (1602 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .

Result of Action

The compound’s ability to participate in free radical reactions suggests that it could potentially alter the structure and function of target molecules within the cell .

属性

IUPAC Name |

(2-bromophenyl)-(2-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVWXJADNYWGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393347 |

Source

|

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525561-42-6 |

Source

|

| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)